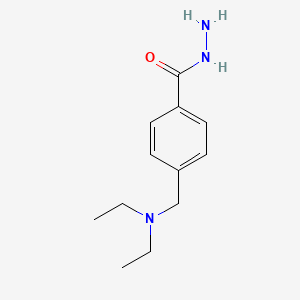

4-(Diethylaminomethyl)benzhydrazide

Description

4-(Diethylaminomethyl)benzhydrazide is a hydrazide derivative characterized by a benzohydrazide backbone substituted at the 4-position with a diethylaminomethyl group (-CH₂N(CH₂CH₃)₂). This structural motif combines the hydrazide functional group’s reactivity with the electron-donating and lipophilic properties of the diethylamino moiety, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-(diethylaminomethyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-3-15(4-2)9-10-5-7-11(8-6-10)12(16)14-13/h5-8H,3-4,9,13H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGSNSOHCRCJJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=C(C=C1)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364186 | |

| Record name | ST50036284 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62642-61-9 | |

| Record name | ST50036284 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62642-61-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylaminomethyl)benzhydrazide typically involves the reaction of 4-(Diethylaminomethyl)benzoic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for 4-(Diethylaminomethyl)benzhydrazide are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Diethylaminomethyl)benzhydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The hydrazide group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

4-(Diethylaminomethyl)benzhydrazide has been investigated for its potential anticancer properties. Research indicates that compounds with hydrazone and hydrazide functionalities exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzhydrazide have shown promising results in inhibiting the growth of prostate cancer cells, with some compounds demonstrating IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and the inhibition of key enzymes involved in tumor growth. The presence of diethylamino groups enhances the lipophilicity and cellular uptake of these compounds, contributing to their efficacy in targeting cancer cells .

Analytical Chemistry Applications

HPLC Derivatization

4-(Diethylaminomethyl)benzhydrazide is utilized in High-Performance Liquid Chromatography (HPLC) for the derivatization of various analytes. Its ability to form stable derivatives with carbonyl compounds makes it a valuable reagent for enhancing detection sensitivity . This application is particularly useful in the analysis of pharmaceuticals and environmental samples.

Antimicrobial Properties

Studies have shown that derivatives of 4-(Diethylaminomethyl)benzhydrazide possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The structure-activity relationship (SAR) analysis suggests that modifications to the hydrazide moiety can enhance antimicrobial potency, making these compounds candidates for further development as antimicrobial agents .

Synthesis and Structure-Activity Relationship (SAR)

Synthesis Techniques

The synthesis of 4-(Diethylaminomethyl)benzhydrazide typically involves the condensation of diethylamine with benzhydrazide derivatives. This reaction pathway allows for the introduction of various substituents that can modulate biological activity and solubility .

Case Study: Urease Inhibition

In a recent study, synthesized derivatives of 4-(Diethylaminomethyl)benzhydrazide were evaluated for urease inhibition, a target for treating conditions like gastric ulcers and kidney stones. The results indicated that some derivatives exhibited potent inhibitory activity, with IC50 values comparable to established urease inhibitors .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 13.33 ± 0.58 | Urease Inhibitor |

| Compound B | 21.14 ± 0.425 | Standard Reference |

| Compound C | 251.74 ± 6.82 | Moderate Activity |

Mechanism of Action

The mechanism of action of 4-(Diethylaminomethyl)benzhydrazide involves its interaction with specific molecular targets. The compound can form hydrazone derivatives with aldehydes and ketones, which can then interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of benzohydrazide derivatives are highly dependent on the substituent at the 4-position. Below is a comparative analysis of 4-(Diethylaminomethyl)benzhydrazide with structurally related compounds, organized into categories based on substituent type and biological activity.

Substituted Benzohydrazides: Structural and Physicochemical Properties

Key Research Findings and Trends

Substituent Effects on Reactivity :

- Electron-donating groups (e.g., -OCH₃, -N(CH₂CH₃)₂) enhance solubility in polar solvents but may reduce thermal stability compared to electron-withdrawing groups (e.g., -CF₃) .

Biological Activity Modulation :

- Polar substituents (-OH, -NH₂) improve antioxidant and cytotoxic profiles, while lipophilic groups (-CF₃, -CH₂N(CH₂CH₃)₂) favor membrane penetration and antimicrobial activity .

Synthetic Flexibility: The diethylaminomethyl group’s steric bulk may complicate condensation reactions, as seen in lower yields for bulky analogs (e.g., H22: 69.13% vs. H19: 82.68%) .

Biological Activity

4-(Diethylaminomethyl)benzhydrazide, a hydrazine derivative, is a compound of interest due to its potential biological activities. Its structure features a diethylamino group which may influence its pharmacological properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for 4-(Diethylaminomethyl)benzhydrazide is CHN. The presence of the diethylamino group enhances its solubility and may affect its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 234.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Structure | Contains hydrazine and amine functional groups |

Antimicrobial Properties

Research indicates that hydrazone derivatives, including those related to 4-(Diethylaminomethyl)benzhydrazide, exhibit significant antimicrobial activity. A study on similar compounds showed effective inhibition against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.

- In vitro Studies : Compounds derived from benzhydrazides have been tested for their antibacterial properties. For instance, derivatives with specific substituents demonstrated minimum inhibitory concentrations (MICs) in the range of 1-10 µM against resistant bacterial strains .

Anticancer Activity

Hydrazones are recognized for their anticancer potential. A series of hydrazone derivatives were synthesized and evaluated for cytotoxic effects against different cancer cell lines.

- Case Study : One study reported that certain hydrazone derivatives exhibited IC values as low as 6.7 nM against breast cancer cell lines (MDA-MB-231 and MCF-7), indicating strong antiproliferative activity .

Anti-inflammatory Effects

The anti-inflammatory properties of hydrazones are also noteworthy. Compounds with hydrazone linkages have shown promise in reducing inflammation markers in vitro.

- Mechanism of Action : The proposed mechanism involves inhibition of pro-inflammatory cytokines, leading to reduced inflammatory responses in cellular models .

Neuroprotective Effects

Some studies suggest that hydrazone derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Research Findings : Compounds similar to 4-(Diethylaminomethyl)benzhydrazide have been screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. Inhibitory concentrations were reported between 46.8–137.7 µM for AChE .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of hydrazone derivatives. Modifications in the substituents on the aromatic ring significantly affect their potency and selectivity.

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased antimicrobial potency |

| Bulky groups | Enhanced anticancer activity |

| Hydroxyl groups | Improved anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 4-(Diethylaminomethyl)benzhydrazide derivatives?

- Methodology : Derivatives are synthesized via condensation reactions between substituted benzohydrazides and aldehydes/ketones under acidic or basic catalysis. For example, reactions with 4-diethylaminosalicylaldehyde in ethanol using NaOH as a catalyst yield hydrazone derivatives . Recrystallization from ethanol (95%) is standard for purification, with structural confirmation via X-ray crystallography (monoclinic space group C2/c) .

- Key Parameters : Solvent choice (e.g., ethanol, dichloromethane), catalyst (e.g., ceric ammonium nitrate), and stoichiometric ratios (e.g., 1:1 hydrazide:aldehyde) are critical for yield optimization .

Q. How is the crystal structure of 4-(Diethylaminomethyl)benzhydrazide determined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 100 K is used, with data refined using software like SHELXL. Parameters include unit cell dimensions (e.g., a = 24.7018 Å, β = 118.0496°) and hydrogen-bonding networks (e.g., N–H···O interactions) . DFT calculations complement experimental data to analyze lattice energy and molecular conformation .

Q. What analytical techniques are used to characterize benzhydrazide derivatives?

- Methodology :

- Spectroscopy : IR (C=O stretch ~1650 cm⁻¹, N–H bend ~1550 cm⁻¹), ¹H NMR (amide NH at δ 9–10 ppm), and mass spectrometry for molecular ion confirmation .

- Elemental Analysis : CHN analyzers verify purity (>98%) and stoichiometry .

Advanced Research Questions

Q. How does 4-(Diethylaminomethyl)benzhydrazide enhance enzymatic cleavage efficiency in penicillin derivatives?

- Mechanistic Insight : In penicillin amidase reactions, benzhydrazide acts as a nucleophile, trapping acyl-enzyme intermediates (e.g., phenoxyacetyl-enzyme) to prevent hydrolysis reversal. This shifts equilibrium toward 6-aminopenicillanic acid (6-APA) production, increasing yields from 5% to >90% at optimal conditions (pH 7–8, 35–40°C) .

- Data Analysis : Chromatographic monitoring reveals competing pathways: without benzhydrazide, phenoxyacetic acid dominates; with benzhydrazide, phenoxyacetyl-benzhydrazide is the major byproduct .

Q. What strategies resolve contradictions in yield data for benzhydrazide-mediated reactions?

- Case Study : At 10% penicillin V concentration, 6-APA yields drop to 60–70% despite benzhydrazide presence. This is attributed to enzyme saturation and increased viscosity. Mitigation includes stepwise substrate addition or immobilizing amidase to improve mass transfer .

- Statistical Tools : Kinetic modeling (e.g., Michaelis-Menten with competitive inhibition terms) quantifies enzyme-substrate-inhibitor interactions .

Q. How is isotope-encoded benzhydrazide applied in mapping protein-metal binding sites?

- Methodology : Carbodiimide chemistry activates carboxyl groups (e.g., in calmodulin), which react with isotope-labeled benzhydrazide (e.g., ¹³C/¹⁵N). Mass spectrometry identifies labeled residues (e.g., EF-hand motifs), revealing conformational changes upon Ca²⁺/Mg²⁺ binding .

- Validation : Cross-referencing with X-ray structures (e.g., PDB ID 1CLL) confirms footprinting accuracy .

Q. What computational methods predict the reactivity of benzhydrazide derivatives in drug design?

- Approach : DFT calculations (e.g., B3LYP/6-31G*) optimize geometries and calculate Fukui indices to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) screens derivatives against targets like cyclooxygenase-2 (COX-2) for anti-inflammatory activity .

Methodological Considerations

Q. How to optimize reaction conditions for benzhydrazide-mediated syntheses?

- DOE Framework :

- Variables : pH (6–8), temperature (30–50°C), substrate/enzyme ratio.

- Output : Yield, purity, reaction time.

- Example : For 6-APA synthesis, pH 7.5–8.0 and 37°C maximize yield (90% in 2–4 hours) .

Q. What safety protocols are essential when handling 4-(Diethylaminomethyl)benzhydrazide?

- Hazard Mitigation : PPE (gloves, goggles), fume hood use for powder handling, and emergency procedures (e.g., eye flushing with water for 15 minutes) .

Tables

Table 1 : Comparative Yields of 6-APA Using Benzhydrazide in Penicillin Cleavage

| Penicillin V Concentration | Benzhydrazide (%) | Yield (%) | Time (h) |

|---|---|---|---|

| 2% | 2 | 90+ | 2–4 |

| 8% | 3 | 70–80 | 4–6 |

| 10% | 3 | 60–70 | 4–6 |

Table 2 : Crystallographic Data for 4-(Dimethylamino)benzohydrazide

| Parameter | Value |

|---|---|

| Space Group | C2/c |

| a (Å) | 24.7018(6) |

| β (°) | 118.0496(8) |

| V (ų) | 1817.01(7) |

| Z | 8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.